4,6-Difluoro-1H-indole-5-carboxylic acid
Description
Significance of Indole (B1671886) Scaffolds in Contemporary Molecular Design
The indole scaffold, a bicyclic structure fusing a benzene (B151609) ring to a pyrrole (B145914) ring, stands as a cornerstone in the field of medicinal chemistry and molecular design. sigmaaldrich.comgoogleapis.com Its prevalence is rooted in its structural versatility and its presence in a vast array of biologically active natural products and synthetic pharmaceuticals. sigmaaldrich.comgoogleapis.com Essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, feature the indole core, highlighting its fundamental role in biological processes. googleapis.com
The chemical reactivity of the indole nucleus allows for straightforward modification at various positions, enabling chemists to generate extensive libraries of derivatives. sigmaaldrich.com This adaptability makes the indole a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Researchers have successfully exploited this scaffold to design compounds targeting a wide range of pharmacological sites, including G-protein coupled receptors, enzymes, and protein-protein interactions. sigmaaldrich.comnih.gov The development of drugs like the anticancer agent Sunitinib and the antihypertensive Reserpine underscores the therapeutic importance of indole-based structures. googleapis.com Consequently, the indole framework continues to be a subject of intense investigation, with new synthetic methodologies constantly being developed to access novel derivatives for drug discovery. google.com
The Strategic Role of Halogenation, Particularly Fluorination, in Modulating Indole Reactivity and Electronic Properties
The introduction of halogen atoms, particularly fluorine, onto the indole scaffold is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a molecule. Fluorine, being the most electronegative element, possesses unique characteristics that can profoundly influence a drug's profile. The substitution of a hydrogen atom with a fluorine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. justia.com
Specifically on the indole ring, the presence of an electron-withdrawing fluorine atom can lower the reactivity of the ring toward certain chemical reactions. justia.com This modulation of electronic properties is a critical tool for chemists. For instance, fluorination can enhance the acidity of nearby protons or influence the regioselectivity of further chemical modifications. The C-F bond is exceptionally strong, which can block sites of metabolism and thereby increase the half-life of a drug molecule in the body. sigmaaldrich.com It is estimated that approximately 20-25% of all small-molecule pharmaceuticals contain at least one fluorine atom, a testament to the strategic advantage that fluorination provides in modern drug design. justia.com The synthesis of fluorinated indoles is an area of active research, with various methods being developed to introduce fluorine atoms selectively at different positions of the indole nucleus. mdpi.com
Overview of 4,6-Difluoro-1H-indole-5-carboxylic Acid as a Subject of Academic Inquiry
Within the extensive family of fluorinated indole derivatives, this compound (CAS Number: 1895475-56-5) represents a specific and interesting, yet sparsely documented, molecular entity. googleapis.com While its direct applications and detailed research findings are not widely published, its structural features—a difluorinated benzene ring fused to a pyrrole ring with a carboxylic acid group at the 5-position—place it in a class of compounds with significant research potential.
The academic interest in this compound stems from the known biological activities of its isomers and related structures. For example, indole-3-carboxylic acid derivatives have been investigated as potential antihypertensive agents. nih.gov Furthermore, various indole-2-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The specific placement of two fluorine atoms at the 4- and 6-positions, combined with a carboxylic acid at the 5-position, is expected to confer unique electronic and steric properties that could be exploited in the design of novel therapeutic agents or functional materials.
While detailed experimental data for this compound is limited in public-domain literature, its isomeric counterparts have been characterized, providing a basis for predicting its potential utility. The study of such specific isomers is crucial for building a comprehensive understanding of structure-activity relationships within the fluorinated indole class.
Interactive Data Tables
Physicochemical Properties of this compound and Related Isomers
This table outlines the known properties of the title compound and compares them with its more extensively studied isomers.
| Property | This compound | 4,6-Difluoroindole-2-carboxylic acid nih.gov | 5,6-Difluoro-1H-indole-2-carboxylic acid sigmaaldrich.com | 5,6-Difluoro-1H-indole-3-carboxylic acid uni.lu |
| CAS Number | 1895475-56-5 googleapis.com | 247564-66-5 | 169674-35-5 | Not Available |
| Molecular Formula | C₉H₅F₂NO₂ | C₉H₅F₂NO₂ | C₉H₅F₂NO₂ | C₉H₅F₂NO₂ |
| Molecular Weight | 197.14 g/mol | 197.14 g/mol | 197.14 g/mol | 197.14 g/mol |
| Predicted XlogP | Data not available | Data not available | Data not available | 1.8 |
Note: The scarcity of publicly available experimental data for this compound highlights its status as a novel research compound.
Structure
3D Structure
Properties
Molecular Formula |
C9H5F2NO2 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
4,6-difluoro-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO2/c10-5-3-6-4(1-2-12-6)8(11)7(5)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
MNJWMXHQXANBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C21)F)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Difluoro 1h Indole 5 Carboxylic Acid and Its Derivatization
Retrosynthetic Analysis and Identification of Key Precursors for the 4,6-Difluoroindole (B180311) Core
A retrosynthetic analysis of the target molecule identifies two primary disconnection points for strategic bond formation. The first is the carboxylic acid group at the C5 position, which can be retrosynthetically disconnected to an aldehyde or another functional group precursor, such as a lithiated intermediate. This points to 4,6-difluoro-1H-indole as a key intermediate.
The second level of disconnection involves the pyrrole (B145914) ring of the indole (B1671886) nucleus. Common strategies for indole synthesis suggest two main pathways, defining the key starting materials:
Fischer Indole Synthesis: This approach disconnects the N1-C2 and C3-C3a bonds, leading back to (3,5-difluorophenyl)hydrazine and a pyruvate (B1213749) derivative (e.g., ethyl pyruvate) as the key precursors.
Aniline-Based Cyclizations: Methods like the Madelung or Bischler-Möhlau synthesis, or modern palladium-catalyzed cyclizations, disconnect the N1-C7a and C2-C3 bonds. This identifies a substituted 3,5-difluoroaniline as the fundamental building block.
These analyses establish that appropriately substituted difluorinated phenylhydrazines and anilines are the critical starting materials for accessing the 4,6-difluoroindole core.
Indole Ring Formation Strategies Adapted for Fluorinated Precursors
The construction of the indole ring is the cornerstone of the synthesis. The strong electron-withdrawing nature of the two fluorine atoms significantly deactivates the benzene (B151609) ring, often requiring more forcing conditions than those used for non-fluorinated analogues.
The Fischer indole synthesis is a robust and widely used method for forming indole rings by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which, after protonation, undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a new C-C bond, ultimately leading to the indole after elimination of ammonia. wikipedia.orgbyjus.com
For the synthesis of a 4,6-difluoroindole, the required precursor is (3,5-difluorophenyl)hydrazine. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the hydrazine (B178648) and the benzene ring, making the key cyclization step more challenging. Consequently, modifications to the standard protocol are necessary.
Key Modifications for Fluorinated Substrates:
Stronger Acid Catalysts: While standard Brønsted acids like HCl and H₂SO₄ are common, stronger catalysts such as polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are often employed to facilitate the reaction with deactivated substrates. wikipedia.orgresearchgate.net
Higher Temperatures: Thermal energy is required to overcome the higher activation barrier for the sigmatropic rearrangement and subsequent cyclization.
One-Pot Procedures: To handle potentially unstable hydrazone intermediates, the synthesis is often performed as a one-pot reaction where the aryl hydrazine and carbonyl compound are mixed directly under indolization conditions without isolating the hydrazone. byjus.com
| Parameter | Standard Conditions | Conditions for Fluorinated Substrates | Rationale |
|---|---|---|---|
| Catalyst | HCl, H₂SO₄, p-TsOH | Polyphosphoric Acid (PPA), ZnCl₂, BF₃·OEt₂ | Overcomes deactivation of the aromatic ring by electron-withdrawing fluorine atoms. wikipedia.org |
| Temperature | Room Temp. to 100 °C | Elevated temperatures (>100 °C) often required | Provides sufficient energy for the key organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement step. organic-chemistry.org |
| Substrate Isolation | Hydrazone may be isolated | Often performed as a one-pot reaction | Avoids decomposition of the potentially less stable fluorinated hydrazone intermediate. byjus.com |
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Fluorine itself can serve as a moderate DMG, a property that can be exploited in precursor synthesis. organic-chemistry.org
A potential DoM strategy for a precursor to 4,6-difluoroindole could start with 1,3,5-trifluorobenzene.
Introduction of an Amino Group Precursor: Nucleophilic aromatic substitution of one fluorine atom with a protected amine (e.g., an amide) could yield a 3,5-difluoroanilide derivative. The amide group (-NHCOR) is a powerful DMG.
Directed ortho-Metalation: Treatment with a strong base like sec-butyllithium (B1581126) would direct lithiation to the C2 position, ortho to the amide DMG.
Electrophilic Quench: The resulting aryllithium intermediate can be trapped with an electrophile that introduces the two-carbon unit required for the pyrrole ring (e.g., a protected acetaldehyde (B116499) equivalent).
Cyclization and Deprotection: Subsequent chemical steps would be used to cyclize the structure into the indole ring and deprotect the nitrogen.
This method offers excellent regiochemical control, allowing for the precise placement of substituents before the indole ring is even formed.
Beyond the classical Fischer synthesis, modern transition-metal-catalyzed methods have emerged as viable alternatives, especially for highly functionalized or electron-deficient indoles. Palladium-catalyzed reactions, such as variations of the Heck or Buchwald-Hartwig reactions, can be used to form key C-C or C-N bonds in the final cyclization step. For instance, a strategy involving the intramolecular C-H arylation of a 2-(2,2-difluorovinyl)aniline (B13919878) derivative has been reported for the synthesis of certain indole structures, demonstrating the utility of modern catalytic methods for complex heterocyclic systems. nih.gov These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional named reactions.
Regioselective Introduction of the Carboxylic Acid Moiety at Position 5
The introduction of the carboxylic acid at the C5 position of the 4,6-difluoroindole core is a non-trivial step. The position is flanked by two deactivating fluorine atoms, and other positions on the indole ring (notably C3) remain more reactive towards typical electrophilic substitution.
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like DMF. wikipedia.orgorganic-chemistry.org While it is a premier method for formylating many heterocycles, its application to indoles overwhelmingly results in substitution at the C3 position due to the high electron density of this site. The electron-withdrawing fluorine atoms at C4 and C6 would further disfavor electrophilic attack on the benzene ring portion of the indole, making C5 formylation via this method highly unlikely. Therefore, the Vilsmeier-Haack reaction is not a viable strategy for installing the required formyl group at the C5 position of a pre-formed 4,6-difluoroindole.
A more plausible and effective strategy for C5 functionalization involves a metalation-carboxylation or metalation-formylation sequence on the N-protected 4,6-difluoroindole intermediate.
Proposed Synthetic Sequence:
N-Protection: The indole nitrogen is first protected with a suitable group (e.g., tosyl, Boc) to prevent N-deprotonation and increase the acidity of the ring protons.
Regioselective Metalation: The N-protected 4,6-difluoroindole is treated with a strong organolithium base. Deprotonation is expected to occur at the most acidic C-H position. The C5 proton is activated by the adjacent fluorine atoms at C4 and C6. The C7 proton is also activated by the C6 fluorine and the inductive effect of the pyrrole ring. Precise conditions (base, solvent, temperature) would be critical to achieve selectivity for the C5 position.
Electrophilic Trapping:
To form an aldehyde precursor: The lithiated intermediate is quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield N-protected 4,6-difluoro-1H-indole-5-carbaldehyde . The existence of a methylated version of this aldehyde as a commercial product suggests this route is synthetically accessible. achemblock.com
To form the carboxylic acid directly: The lithiated intermediate is quenched by bubbling carbon dioxide (CO₂) gas through the solution, followed by an acidic workup.
Oxidation (if aldehyde is formed): The 5-formyl group is then oxidized to the corresponding carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) are effective for converting aromatic and heteroaromatic aldehydes to carboxylic acids. acs.org
Deprotection: The N-protecting group is removed under appropriate conditions to yield the final product, 4,6-Difluoro-1H-indole-5-carboxylic acid .
Direct Carboxylation Techniques
The introduction of a carboxyl group directly onto the 4,6-difluoro-1H-indole core is a challenging yet desirable transformation. While specific literature on the direct carboxylation of 4,6-difluoro-1H-indole to yield the 5-carboxylic acid derivative is not extensively detailed, analogous reactions with similar indole substrates provide insight into potential synthetic routes. One common strategy for the carboxylation of indoles involves the use of strong bases to deprotonate the indole ring, followed by quenching with carbon dioxide. The regioselectivity of this reaction is highly dependent on the substitution pattern of the indole and the reaction conditions.
Another approach involves transition-metal-catalyzed C-H carboxylation. These methods offer a more controlled and often milder route to carboxylation, though they may require specific directing groups to achieve the desired regioselectivity at the C5 position.
Advanced Fluorination Techniques for the Indole Scaffold
The synthesis of this compound inherently relies on methods to introduce fluorine atoms at specific positions of the indole nucleus.
Regioselective Fluorination at Positions 4 and 6 of the Indole Nucleus
Achieving selective fluorination at the C4 and C6 positions of the indole ring is a significant synthetic hurdle due to the intrinsic reactivity of the indole nucleus, which typically favors substitution at C3, C2, and C5. nih.gov Advanced strategies often employ directing groups to guide the fluorinating agent to the desired positions. For instance, a removable directing group at the C3 position can facilitate palladium-catalyzed C-H fluoroalkylation at the C4 position. rsc.org Similarly, ruthenium-catalyzed reactions have shown promise in functionalizing the C4 and C6 positions. nih.gov These methods often utilize electrophilic fluorinating agents.
Challenges and Strategies in Achieving Position-Specific Fluorination
The primary challenge in the position-specific fluorination of indoles lies in overcoming the inherent reactivity patterns of the indole ring. nih.gov The electron-rich nature of the pyrrole ring typically directs electrophilic attack to the C3 position. Functionalization at the benzene ring, particularly at C4 and C6, is less favorable. nih.gov
Strategies to overcome this include:
Directing Groups: The use of a directing group, often placed at the N1 or C3 position, can sterically and electronically guide the fluorinating reagent to the desired C4 or C6 position. This has been demonstrated with various transition metal-catalyzed reactions. rsc.orgbohrium.com
Multi-step Synthesis: A common approach involves the synthesis of a pre-functionalized benzene derivative which is then used to construct the indole ring, thereby ensuring the correct placement of the fluorine atoms from the outset.
Late-Stage Fluorination: While challenging, late-stage fluorination of a pre-formed indole nucleus is highly desirable in drug discovery. This often requires the development of novel fluorinating reagents and catalytic systems with high regioselectivity. acs.org The stability of fluorinated indoles can also be a concern, as some substitution patterns can lead to decomposition. acs.org
Functional Group Transformations of the Carboxylic Acid Moiety
Once this compound is obtained, the carboxylic acid group serves as a versatile handle for further derivatization, most commonly through esterification and amide bond formation.
Esterification Reactions (e.g., Fischer Esterification)
Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using a large excess of the alcohol or by removing water as it is formed. libretexts.org
The general mechanism involves:
Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org
Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org
Elimination of water as a leaving group to form a protonated ester. masterorganicchemistry.comlibretexts.org
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org
For this compound, this reaction would allow for the synthesis of a variety of alkyl esters, which can be useful as intermediates or as final products with modified solubility and pharmacokinetic properties.
Table 1: Fischer Esterification Reaction Parameters
| Parameter | Description |
|---|---|
| Substrates | This compound, Alcohol (e.g., Methanol (B129727), Ethanol) |
| Catalyst | Strong acids like Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) masterorganicchemistry.com |
| Conditions | Typically heated to reflux in an excess of the alcohol chemistrysteps.com |
| Key Feature | Reversible reaction; driven to completion by Le Chatelier's principle libretexts.org |
Amide Bond Formation via Coupling Reagents (e.g., EDC, HOBt, DIPEA, DCC)
The formation of an amide bond between this compound and an amine is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of potential drug candidates. nih.govsci-hub.st This transformation is typically facilitated by coupling reagents that activate the carboxylic acid. researchgate.net
Commonly used coupling reagents and additives include:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide (B86325) that activates the carboxylic acid to form a reactive O-acylisourea intermediate. nih.govresearchgate.net
N-Hydroxybenzotriazole (HOBt): Often used in conjunction with EDC, HOBt traps the O-acylisourea intermediate to form an activated HOBt ester. This intermediate is more stable and less prone to side reactions and racemization. nih.govsci-hub.stresearchgate.net
N,N'-Dicyclohexylcarbodiimide (DCC): Another common carbodiimide activator. However, the byproduct, dicyclohexylurea (DCU), is poorly soluble, which can complicate purification. rsc.org
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base used to scavenge protons generated during the reaction and to deprotonate the amine hydrochloride salts. nih.gov
A typical procedure involves the reaction of the carboxylic acid with EDC and HOBt to form the active ester, followed by the addition of the desired amine and a base like DIPEA. nih.govsci-hub.st This method is generally effective for a wide range of amines, including those that are electron-deficient or sterically hindered. nih.govrsc.org
Table 2: Common Reagents for Amide Bond Formation
| Reagent | Function |
|---|---|
| EDC | Carbodiimide coupling agent (activates carboxylic acid) nih.govresearchgate.net |
| HOBt | Additive to reduce side reactions and racemization nih.govsci-hub.stresearchgate.net |
| DCC | Carbodiimide coupling agent rsc.org |
| DIPEA | Non-nucleophilic base nih.gov |
Formation of Acid Chlorides (e.g., using Thionyl Chloride) and Anhydrides
The carboxylic acid group is a versatile functional handle that can be converted into more reactive species, such as acid chlorides and anhydrides, to facilitate further reactions like amidation or esterification.
Acid Chlorides: The transformation of a carboxylic acid into an acid chloride is a common and efficient activation step. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed for this purpose. nih.gov For this compound, treatment with thionyl chloride would convert the carboxylic acid into the highly reactive 4,6-Difluoro-1H-indole-5-carbonyl chloride. This reaction typically proceeds under anhydrous conditions, often in an inert solvent, to yield the acid chloride, which can then be used in subsequent reactions without purification.
Anhydrides: Symmetrical or mixed anhydrides can also be prepared from carboxylic acids. One common method involves reacting an acid chloride with the carboxylate salt of a carboxylic acid. khanacademy.orgyoutube.com For instance, reacting 4,6-Difluoro-1H-indole-5-carbonyl chloride with the sodium salt of this compound would produce the corresponding symmetrical anhydride (B1165640). Alternatively, dehydrating coupling agents can be used. A highly efficient method for synthesizing carboxylic anhydrides involves using a catalytic system of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride under mild, neutral conditions, which can be applied to a range of carboxylic acids. nih.gov
Multi-step Synthetic Pathways and Optimization Protocols
The construction of the this compound core requires a strategic, multi-step approach, which must be carefully optimized to ensure high yields and purity.
The assembly of the substituted indole ring often relies on well-established named reactions that allow for the sequential introduction of the required functional groups. A plausible route to this compound could employ the Bartoli indole synthesis, which is particularly effective for preparing 7-substituted indoles. youtube.com This strategy would involve the reaction of a suitably substituted nitroaromatic compound with a vinyl Grignard reagent. youtube.comnih.gov
A potential synthetic sequence could begin with 1,3-difluoro-2-nitrobenzene. A carboxylation step, followed by the Bartoli reaction, would lead to the indole core. Functional group interconversions are also key; for example, a cyano group can be converted to a carboxylic acid via hydrolysis, or a bromo-substituted indole can serve as a precursor for introducing other groups. nih.govnih.gov The Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne, represents another powerful, flexible strategy for constructing substituted indoles. youtube.com
In multi-step syntheses, the selective protection and deprotection of reactive functional groups is crucial to prevent unwanted side reactions. wikipedia.org For the synthesis of this compound, both the indole nitrogen (N-H) and the carboxylic acid group may require protection depending on the reaction sequence.
Indole N-H Protection: The indole nitrogen is acidic and nucleophilic, and it can interfere with many standard organic reactions. Common protecting groups for the indole nitrogen include tert-butyloxycarbonyl (Boc), which can be introduced using Boc anhydride and removed with acid, and [2-(trimethylsilyl)ethoxy]methyl (SEM), which offers robust protection and can be cleaved with fluoride (B91410) ions. acs.orgacs.org Other groups like the triisopropylsilyl (TIPS) group have also been successfully used. acs.org
Carboxylic Acid Protection: The carboxylic acid group is acidic and can be protected by converting it into an ester. libretexts.org Methyl or benzyl (B1604629) esters are common choices, which can be cleaved by base- or acid-catalyzed hydrolysis or, in the case of benzyl esters, by hydrogenolysis. libretexts.org In more complex syntheses, a methoxymethyl (MOM) ester has been shown to be effective, as it can be cleaved under acidic conditions using trifluoroacetic acid (TFA) when other groups need to remain intact. acs.org
The choice of protecting group is critical and must be orthogonal to other functional groups present in the molecule, meaning that one group can be removed selectively without affecting the others.
To maximize the efficiency of a synthetic pathway, each step must be systematically optimized. Key parameters include temperature, solvent, and the choice of catalyst.
Temperature: Reaction temperature can significantly influence both the rate of reaction and the formation of byproducts. For example, in the C3-alkylation of indoles, increasing the reaction temperature from room temperature to 60 °C was found to nearly double the product yield. mdpi.com However, excessively high temperatures can lead to degradation, as seen in some palladium-catalyzed indole syntheses. acs.org
Solvent Selection: The solvent can affect reactant solubility, reaction rate, and even the reaction pathway. In certain BF₃OEt₂-catalyzed reactions, changing the solvent from acetonitrile (B52724) to ethyl acetate (B1210297) improved yields, while a switch to methanol resulted in a decrease. mdpi.com In some modern synthetic approaches, ionic liquids are used as both the solvent and catalyst, providing greener and more selective reaction conditions. rsc.org
Catalyst Choice: The catalyst is often the most critical component. Optimization studies involve screening different catalysts and their loadings to find the most effective system. In a copper-catalyzed cycloisomerization to form indole derivatives, a survey of various copper(I) and copper(II) salts showed that Cu(MeCN)₄OTf provided the highest yield (70%), while other catalysts like Cu(MeCN)₄BF₄ or Cu(OAc)₂ were less effective or completely inactive. acs.org The concentration of the catalyst is also fine-tuned; studies have shown that an optimal loading (e.g., 10 mol%) can provide the best results, with higher or lower amounts being less efficient. acs.orgresearchgate.net
The following interactive table provides an example of how reaction conditions are optimized for a generic indole synthesis, demonstrating the impact of varying these parameters.
Table 1: Example of Optimization of Reaction Conditions for Indole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | BF₃OEt₂ (50) | Acetonitrile | Room Temp | Low | mdpi.com |
| 2 | BF₃OEt₂ (50) | Acetonitrile | 60 | Good | mdpi.com |
| 3 | BF₃OEt₂ (50) | Ethyl Acetate | 60 | 78 | mdpi.com |
| 4 | Cu(OTf)₂ (20) | 1,2-dichloroethane | 80 | 59 | acs.org |
| 5 | Cu(MeCN)₄OTf (20) | 1,2-dichloroethane | 80 | 70 | acs.org |
Spectroscopic and Analytical Data for this compound Not Found
Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and analytical data for the compound This compound could not be located.
The structural elucidation of a novel or complex organic molecule relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, connectivity, and elemental composition. However, for this compound, published reports containing this specific data, including ¹H NMR, ¹³C NMR, advanced 2D NMR, high-resolution mass spectrometry (HRMS), and fragmentation patterns, were not identified in the searched resources.
While data exists for structurally related compounds such as indole-5-carboxylic acid, 5-fluoroindole-2-carboxylic acid, 4-fluoro-1H-indole-5-carboxylic acid, and 6-fluoro-1H-indole-5-carboxylic acid, these are distinct chemical entities. chemicalbook.comnih.govuni.lusigmaaldrich.com Extrapolating their spectral data to predict the precise characteristics of the 4,6-difluoro substituted target molecule would be speculative and scientifically unsound.
Consequently, the generation of an article with detailed research findings and data tables as per the requested outline is not possible at this time due to the absence of the necessary primary data in the public domain.
Spectroscopic and Analytical Characterization for Structural Elucidation
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. The IR spectrum of 4,6-Difluoro-1H-indole-5-carboxylic acid reveals characteristic absorption bands that confirm the presence of its key structural features: the carboxylic acid group, the indole (B1671886) ring system, and the carbon-fluorine bonds. The interpretation of this spectrum relies on the analysis of the position, intensity, and shape of these absorption bands, often in comparison to related structural analogs.
Detailed Research Findings
The solid-phase IR spectrum of an aromatic carboxylic acid like this compound is significantly influenced by intermolecular hydrogen bonding. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which leads to distinct and recognizable spectral features. spectroscopyonline.comorgchemboulder.com
The most prominent of these is the O-H stretching vibration of the carboxyl group. This appears as a very broad and intense absorption band, generally centered around 3000 cm⁻¹, and extending from approximately 3300 cm⁻¹ to 2500 cm⁻¹. orgchemboulder.comopenstax.org This broadness is a direct consequence of the strong hydrogen bonding between two molecules. Superimposed on this broad O-H band are the sharper, less intense C-H stretching vibrations of the aromatic and pyrrole (B145914) rings, typically appearing in the 3100-3000 cm⁻¹ region.
The N-H stretching vibration of the indole ring is another key feature. In non-hydrogen-bonded indoles, this appears as a sharp band around 3500-3400 cm⁻¹. However, in the solid state, this N-H group can also participate in hydrogen bonding, often with the carbonyl oxygen of a neighboring molecule. This interaction causes the N-H stretching band to broaden and shift to a lower frequency, typically in the range of 3400-3300 cm⁻¹. For instance, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the N-H stretching vibration involved in an intermolecular hydrogen bond is observed at 3342 cm⁻¹. mdpi.com
The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most intense and diagnostic peaks in the spectrum. For a dimeric aromatic carboxylic acid, this band is typically found in the region of 1710-1680 cm⁻¹. spectroscopyonline.comopenstax.org The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound would be expected to cause a slight shift to a higher wavenumber (a hypsochromic or blue shift) for the C=O band compared to its non-fluorinated counterpart, indole-5-carboxylic acid.
The C-O stretching and O-H bending vibrations of the carboxylic acid group are also identifiable. The C-O stretch typically gives rise to a strong band in the 1320-1210 cm⁻¹ region, while the in-plane O-H bend is found between 1440-1395 cm⁻¹. orgchemboulder.com An out-of-plane O-H bend also produces a broad and characteristic peak around 960-900 cm⁻¹. spectroscopyonline.com
The presence of the fluorine substituents is confirmed by the C-F stretching vibrations. Aryl-fluorine bonds give rise to strong and characteristic absorptions in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 1100 cm⁻¹. These bands can sometimes overlap with other vibrations, but their intensity makes them a key indicator of fluorination.
Finally, the vibrations of the indole ring itself, including C=C stretching of the aromatic and pyrrole rings, and various C-H bending vibrations, contribute to a series of absorptions in the 1650-1400 cm⁻¹ region and below 1000 cm⁻¹, respectively.
The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies and data from analogous compounds.
Interactive Data Table: Predicted IR Spectral Data for this compound
| Absorption Band (cm⁻¹) | Intensity | Assigned Functional Group Vibration |
| ~3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic acid dimer) |
| ~3400 - 3300 | Medium, Broad | N-H Stretch (Indole, hydrogen-bonded) |
| ~3100 - 3000 | Weak to Medium, Sharp | Aromatic & Pyrrole C-H Stretch |
| ~1705 - 1685 | Strong, Sharp | C=O Stretch (Carboxylic acid dimer) |
| ~1620 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |
| ~1440 - 1395 | Medium | O-H In-plane Bend |
| ~1320 - 1210 | Strong | C-O Stretch |
| ~1250 - 1100 | Strong | C-F Stretch |
| ~960 - 900 | Medium, Broad | O-H Out-of-plane Bend |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies (e.g., Density Functional Theory, DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in studying the properties of indole (B1671886) derivatives. These calculations provide a detailed picture of the molecule's electronic landscape and structural parameters.
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule. For indole carboxylic acids, theoretical studies involving methods like B3LYP are employed to calculate bond lengths and angles, which often show good agreement with experimental results from X-ray diffraction. researchgate.net In the case of 4,6-Difluoro-1H-indole-5-carboxylic acid, the indole ring system is expected to be largely planar. The primary geometrical variables would be the bond lengths and angles associated with the fluorine and carboxylic acid substituents.
The electronic structure is also elucidated through DFT. The high electronegativity of the fluorine atoms significantly influences the electron density distribution across the indole system. nih.gov This results in a redistribution of charge, which can be visualized through electrostatic potential maps, highlighting electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Interactive Table: Predicted Molecular Geometry Parameters Note: The following data is representative of typical values obtained from DFT calculations on similar indole-based structures and serves as an illustrative example.
| Parameter | Predicted Value | Methodology |
|---|---|---|
| C4-F Bond Length | ~1.35 Å | DFT (B3LYP/6-311++G(d,p)) |
| C6-F Bond Length | ~1.36 Å | DFT (B3LYP/6-311++G(d,p)) |
| C5-C(carboxyl) Bond Length | ~1.48 Å | DFT (B3LYP/6-311++G(d,p)) |
| O-H (carboxyl) Bond Length | ~0.97 Å | DFT (B3LYP/6-311++G(d,p)) |
| Dihedral Angle (Indole Ring - COOH) | 5-15° | DFT (B3LYP/6-311++G(d,p)) |
The orientation of the carboxylic acid group relative to the indole ring is a key conformational feature. Rotation around the single bond connecting the carboxyl group to the indole ring can lead to different conformers. DFT calculations can model this rotation to identify the most energetically favorable conformations. Studies on related molecules have shown that the partial double-bond character of amide bonds can lead to distinct and observable conformers in solution. mdpi.com For this compound, computational analysis would likely reveal a preferred planar or near-planar arrangement of the carboxylic acid group relative to the indole ring, stabilized by intramolecular interactions. The energy barrier for rotation between different conformers can also be calculated to understand the molecule's flexibility.
Interactive Table: Hypothetical Conformational Energy Analysis Note: This table illustrates the type of data generated from a conformational analysis study.
| Conformer | Dihedral Angle (C4-C5-C=O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| A | 0° (syn-planar) | 0.0 | Most Stable |
| B | 90° (perpendicular) | +4.5 | Transition State |
| C | 180° (anti-planar) | +1.2 | Metastable |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical studies provide static pictures of molecules, molecular dynamics (MD) simulations are used to investigate their dynamic behavior over time. An MD simulation of this compound, typically in a solvent like water, would track the movements and interactions of every atom based on a force field.
This approach can reveal:
The flexibility of the molecule, particularly the movement of the carboxylic acid group.
The stability of different conformations in a dynamic environment.
The formation and lifetime of hydrogen bonds with surrounding solvent molecules.
Such simulations are crucial for understanding how the molecule behaves in a biological context, such as in aqueous solution before binding to a target.
Molecular Modeling and Docking Studies for Elucidating Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). For this compound, docking studies can elucidate how it might interact with the active site of a target enzyme or receptor. The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" to estimate the binding affinity.
Studies on other indole-based carboxylic acids have shown that the carboxylic acid group is often crucial for binding, forming key hydrogen bonds with amino acid residues like histidine, glutamic acid, and threonine in a protein's active site. mdpi.com For this compound, docking would likely predict strong interactions involving its carboxylate group, while the difluorinated indole ring could participate in hydrophobic or halogen-bonding interactions.
Interactive Table: Illustrative Molecular Docking Results Note: This table presents hypothetical docking results against a generic kinase target to demonstrate the typical output of such a study.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase XYZ | -8.5 | Lysine 72 | Hydrogen Bond (with Carboxylate) |
| Aspartic Acid 184 | Hydrogen Bond (with N-H of Indole) | ||
| Leucine 135 | Hydrophobic Interaction (with Indole Ring) |
Analysis of the Electronic Effects of Fluorine Substituents on the Indole System
The substitution of hydrogen with fluorine atoms dramatically alters the electronic properties of the indole ring. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. nih.gov This effect pulls electron density from the aromatic system towards the fluorine atoms, which generally stabilizes the molecular orbitals.
Specifically, for this compound:
Inductive Effect (-I): The two fluorine atoms at positions 4 and 6 strongly withdraw electron density from the benzene (B151609) portion of the indole ring. This reduces the electron density of the π-system.
Mesomeric Effect (+M): Fluorine can also donate a lone pair of electrons into the aromatic ring, a phenomenon known as a positive mesomeric or resonance effect. However, for fluorine, the inductive effect is significantly stronger and dominates its electronic influence.
Impact on Acidity: The strong electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the carboxylic acid proton (and the N-H proton) compared to the non-fluorinated parent compound.
Intermolecular Interactions: The redistribution of electron density creates a more polarized molecule. This can influence crystal packing and the nature of intermolecular interactions, potentially leading to halogen bonds or altered hydrogen bonding patterns. nih.gov
Computational analyses, such as Hirshfeld surface analysis, can quantify these effects by mapping the electrostatic potential on the molecular surface, visually confirming the electron-poor nature of the fluorinated regions and the electron-rich carboxyl group. mdpi.com
Role in Advanced Chemical Synthesis and Materials Science
A Versatile Building Block for Complex Heterocyclic Architectures
The structural rigidity and synthetic accessibility of the indole (B1671886) nucleus have long been exploited by chemists to create a vast array of heterocyclic compounds. The introduction of fluorine atoms at the 4 and 6 positions, coupled with a carboxylic acid group at the 5-position, provides multiple reaction sites for further chemical modifications, enabling the synthesis of a diverse range of functionalized indole derivatives and fused ring systems.
The carboxylic acid moiety of 4,6-Difluoro-1H-indole-5-carboxylic acid serves as a versatile handle for the introduction of various functional groups through standard coupling reactions. For instance, amide bond formation with a variety of amines can lead to a library of indole-5-carboxamides. These reactions are typically mediated by common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Furthermore, the indole nitrogen can be alkylated or arylated to introduce additional diversity. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the indole ring, potentially directing substitution reactions to specific positions. This allows for the controlled synthesis of indole derivatives with precise substitution patterns, which is crucial for establishing structure-activity relationships in drug discovery programs.
The strategic placement of functional groups on the this compound scaffold allows for its use in the construction of more complex, fused heterocyclic systems. Intramolecular cyclization reactions can be designed to form new rings, leading to novel polycyclic indole architectures.
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a molecule, is a powerful tool. The difluorinated indole core of this compound can act as a bioisostere for other aromatic or heteroaromatic systems. The fluorine atoms can modulate the lipophilicity and metabolic stability of the molecule, and their ability to form hydrogen bonds can influence ligand-receptor interactions.
Precursor for Scaffold Development in Chemical Biology Research
The development of novel molecular scaffolds is central to chemical biology, providing new tools to probe biological systems and identify new therapeutic targets. This compound serves as an excellent starting point for the development of such scaffolds due to its inherent structural features and synthetic tractability.
The indole scaffold is a common motif in many biologically active compounds, including ligands for a wide range of enzymes and receptors. By systematically modifying the this compound core, medicinal chemists can design and synthesize focused libraries of compounds for screening against specific biological targets. The fluorine atoms can play a crucial role in enhancing binding affinity by participating in favorable interactions with the protein target, such as through the formation of fluorine-protein contacts. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or it can be converted into other functional groups to optimize binding.
| Target Class | Potential Ligand Design Strategy | Key Moieties |
| Kinases | Introduction of pharmacophoric elements to interact with the hinge region and allosteric pockets. | Amide derivatives, substituted anilines |
| G-protein coupled receptors (GPCRs) | Modification of the scaffold to mimic the structure of endogenous ligands. | Lipophilic side chains, basic amines |
| Proteases | Incorporation of functionalities that can interact with the catalytic residues in the active site. | Electrophilic warheads, peptidomimetic structures |
This table presents hypothetical ligand design strategies based on the structural features of this compound and general principles of medicinal chemistry.
Chemical probes are small molecules used to study and manipulate biological processes. The development of highly selective and potent chemical probes is essential for target validation and understanding disease mechanisms. The this compound scaffold can be elaborated to create such probes. For example, a fluorescent dye can be attached to the molecule to allow for visualization of its localization within cells. Alternatively, a photoreactive group can be incorporated to enable photoaffinity labeling studies, which can identify the protein targets of the probe. The tunability of the scaffold allows for the optimization of the probe's properties, such as cell permeability and target engagement.
Applications in Polymer and Material Science
While the primary focus of research on this compound has been in the life sciences, its structural and electronic features suggest potential applications in polymer and materials science. Indole-based polymers have been investigated for their interesting electronic and optical properties. The presence of fluorine atoms in the monomer unit can significantly influence the properties of the resulting polymer.
Fluorinated polymers often exhibit unique characteristics such as high thermal stability, chemical resistance, and low surface energy. The incorporation of this compound into a polymer backbone, for instance, through polycondensation or polymerization of a suitably functionalized derivative, could lead to materials with tailored properties. The carboxylic acid group could be used for post-polymerization modification or to promote adhesion to substrates.
Potential applications for such polymers could include their use as dielectric materials in microelectronics, as components of advanced coatings with hydrophobic and oleophobic properties, or as active layers in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. However, it is important to note that the exploration of this compound in these areas is still in its early stages, and further research is needed to fully realize its potential in materials science.
| Potential Polymer Type | Monomer Functionalization | Potential Properties and Applications |
| Polyamides/Polyesters | Conversion of carboxylic acid to acid chloride or ester | High thermal stability, chemical resistance, specialty fibers |
| Polyimides | Derivatization to a diamine or dianhydride | Excellent thermal and mechanical properties, aerospace applications |
| Conjugated Polymers | Polymerization through C-C coupling reactions | Electronic and optical properties for use in organic electronics |
This table outlines potential polymer applications based on the functional groups of this compound and general polymer chemistry principles. Specific research on these applications for this particular compound is limited.
Incorporation into Optoelectronic Polymers
There is currently no available scientific literature detailing the incorporation of this compound into optoelectronic polymers. Research on fluorinated indole derivatives exists, but studies specifically outlining the synthesis, properties, and performance of polymers derived from this particular monomer could not be located. The influence of the specific fluorine and carboxylic acid substitution pattern of this molecule on the electronic and photophysical properties of a potential polymer remains unexplored in published research.
Ligand Design for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Similarly, there is no documented use of this compound as a ligand in the synthesis of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Although carboxylic acids are a foundational class of organic linkers for the construction of MOFs due to their versatile coordination with metal ions, and various functionalized linkers are used for COFs, no studies have reported the use of this specific difluoroindolecarboxylic acid. bldpharm.comnih.govrsc.org The potential of its unique electronic and structural characteristics—stemming from the electron-withdrawing fluorine atoms and the rigid indole backbone—to create novel framework materials with specific properties has not been described in the accessible scientific literature.
Data Tables
Due to the absence of research findings on the specified applications of this compound, no data is available to populate tables related to its role in optoelectronic polymers or as a ligand for MOFs and COFs.
Mechanistic Aspects of Reactions Involving 4,6 Difluoro 1h Indole 5 Carboxylic Acid
Elucidation of Reaction Pathways for Synthetic Transformations
The synthesis of substituted indoles like 4,6-difluoro-1H-indole-5-carboxylic acid and their subsequent transformations involve several established reaction pathways. A primary method for constructing the core indole (B1671886) scaffold is the Fischer indole synthesis. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, a plausible pathway would start with a correspondingly substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative, followed by cyclization and aromatization.
Another versatile method is the Leimgruber–Batcho indole synthesis, which begins with the cyclization of an o-nitrotoluene derivative to forge the indole core. Subsequent functional group manipulations, such as reduction of the nitro group and introduction of the carboxylic acid, would complete the synthesis.
Once the this compound core is formed, the carboxylic acid group itself becomes a handle for further derivatization. Standard transformations include:
Esterification: Reaction with an alcohol under acidic conditions (Fischer-Speier esterification) yields the corresponding ester.
Amide Formation: Activation of the carboxylic acid, for instance by conversion to an acyl chloride or by using peptide coupling agents like EDAC, allows for reaction with amines to form amides.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, offer advanced pathways for derivatization. These reactions often rely on directing groups to achieve high regioselectivity. As will be discussed, the carboxylic acid group can serve this role, guiding the introduction of new substituents onto the indole ring system. rsc.orgnih.gov For example, palladium-catalyzed reactions have been developed for the arylation and vinylation of indole carboxylic acids. rsc.orgacs.org
A potential, though challenging, reaction pathway could involve a nucleophilic aromatic substitution (SNAr) to displace one of the fluorine atoms, as the ring is electron-deficient. However, such reactions typically require harsh conditions and a potent nucleophile.
Influence of Fluorine Substituents on Reaction Mechanisms and Kinetics
The two fluorine atoms at the C-4 and C-6 positions exert a profound influence on the reactivity of the indole ring through their strong inductive electron-withdrawing effects. This electronic perturbation alters the mechanisms and kinetics of many reactions involving the indole nucleus.
Effect on Electrophilic Substitution: The indole ring is inherently electron-rich and typically undergoes electrophilic substitution at the C-3 position. bhu.ac.in However, the fluorine substituents significantly decrease the electron density of the entire molecule, thereby deactivating the ring towards electrophilic attack. researchgate.net This deactivation means that reactions like fluorination or nitration require longer reaction times or more forceful conditions compared to unsubstituted indoles. researchgate.net The reduced nucleophilicity of the indole was observed in related systems where a strongly electron-withdrawing nitro group at the 5-position completely inhibited a C-3 alkylation reaction. acs.org
Effect on Reaction Pathways (e.g., Fischer Indole Synthesis): Theoretical studies on the Fischer indole synthesis have shed light on the mechanistic impact of fluorine substituents. researchgate.net The key step in this synthesis is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. The presence of fluorine atoms on the phenyl ring of the starting phenylhydrazone can alter the activation energy of this critical step. researchgate.net
A single fluorine substituent was found to decrease the activation energy of the rearrangement, making the reaction faster. researchgate.net
The presence of two fluorine atoms also reduces the activation energy compared to an unsubstituted system, though the effect may be slightly less pronounced than with a single fluorine. researchgate.net
This effect is attributed to the stabilization of the transition state by the electron-withdrawing fluorine atoms.
| Substitution Pattern | Effect on Activation Energy of numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement | Thermodynamic Effect on Product Stability |
|---|---|---|
| Unsubstituted | Baseline | Baseline |
| Single Fluorine | Decreased | Increased stability of resulting imine |
| Two Fluorines | Decreased (relative to unsubstituted) | Data not specified, but stabilization expected |
This table is based on findings from theoretical studies on the Fischer indole synthesis. researchgate.net The exact quantitative effects can vary based on substrate and reaction conditions.
Role of the Carboxylic Acid Group in Directing Chemical Reactions
The carboxylic acid group at the C-5 position is a powerful modulator of reactivity, influencing reaction outcomes through both electronic and chelating effects.
Electronic Directing Effects: The -COOH group is a classic electron-withdrawing group and acts as a deactivating, meta-directing group in electrophilic aromatic substitution on a standard benzene (B151609) ring. numberanalytics.comquora.com This occurs because it withdraws electron density from the ring through both inductive and resonance effects, making the ortho and para positions particularly electron-poor. numberanalytics.com
Role as a Coordinating Directing Group: In modern synthetic chemistry, carboxylic acids are increasingly used as "directing groups" in transition metal-catalyzed C-H functionalization reactions. rsc.orgnih.gov The carboxylate, formed in situ, can coordinate to a metal catalyst (e.g., palladium, rhodium), holding it in close proximity to a specific C-H bond and enabling selective reaction at that site. nih.gov
Mechanism: This process typically involves the formation of a cyclometalated intermediate, where the catalyst is bound to both the carboxylate and the target C-H bond. This chelation assistance lowers the activation energy for C-H bond cleavage.
Regioselectivity: Carboxylic acids almost exclusively direct functionalization to the ortho position. rsc.orgnih.gov
Application to Indoles: This strategy has been successfully applied to indole carboxylic acids. For example, palladium-catalyzed C2-vinylation has been achieved with indole-3-carboxylic acids, where the carboxyl group directs the reaction before being removed (traceless directing group). rsc.org
Structure Activity Relationship Sar Studies from a Molecular Perspective
Impact of 4,6-Difluoro Substitution on Molecular Interactions and Binding Affinities
The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, electronic properties, and metabolic stability. In the case of 4,6-Difluoro-1H-indole-5-carboxylic acid, the difluoro substitution pattern is anticipated to have several key impacts on its interaction capabilities.
Fluorine, being the most electronegative element, alters the electron distribution of the indole (B1671886) ring. This modification can influence the strength of hydrogen bonds formed by the indole N-H group and the carboxylic acid. The N-H of the indole ring typically acts as a hydrogen bond donor. In related fluorinated indole structures, such as 6-fluoro-1H-indole-3-carboxylic acid, the molecules are known to form dimers linked by N-H···O hydrogen bonds in the crystalline state. nih.gov This fundamental interaction motif is expected to be preserved in this compound.
Influence of the Carboxylic Acid Position and Functional Group Transformations on Molecular Recognition
The carboxylic acid moiety is a cornerstone of molecular recognition for many indole derivatives, primarily due to its ability to act as both a hydrogen bond donor (O-H) and a dual hydrogen bond acceptor (C=O and O-H). researchgate.net In crystal structures of similar compounds like 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, the carboxyl groups form robust intermolecular O-H···O hydrogen bonds, leading to the formation of cyclic dimers. nih.govnih.gov The positioning of this group at the C5 position, nestled between the two fluorine atoms, defines a specific vector for these interactions, which is crucial for precise docking into a binding site.
Transforming the carboxylic acid into other functional groups is a common strategy in medicinal chemistry to probe the SAR and fine-tune a compound's properties.
Amides: Conversion of the carboxylic acid to a primary, secondary, or tertiary amide introduces a hydrogen bond donor (for primary/secondary amides) and acceptor while removing the acidic proton. This change can drastically alter the binding mode and is a key step in the synthesis of various indole-based therapeutic agents. For example, novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides have been synthesized and evaluated as receptor antagonists. nih.gov
Esters: Esterification removes the hydrogen bond donating capacity of the hydroxyl group and increases lipophilicity, which can affect cell permeability and binding interactions.
Nitriles (Cyanides): The carboxylic acid can be converted to a nitrile group. This functional group interconversion, proceeding via a carboxamide intermediate, has been employed in the synthesis of indole derivatives. nih.govdocumentsdelivered.com The nitrile group is a weaker hydrogen bond acceptor and has a linear geometry, which would significantly change the interaction profile.
These transformations highlight the pivotal role of the carboxylic acid in molecular recognition, where its specific hydrogen bonding capabilities are often essential for potent biological activity.
Correlations between Molecular Features (e.g., Lipophilicity) and Interaction Profiles
Lipophilicity, often expressed as logP or logD, is a critical physicochemical parameter that influences a molecule's solubility, permeability across biological membranes, and binding to protein targets. Fluorine substitution is a well-established method for modulating lipophilicity. Generally, the replacement of a hydrogen atom with a fluorine atom increases lipophilicity.
| Compound | Predicted XlogP | Reference |
|---|---|---|
| Indole-5-carboxylic acid | 1.5 | nih.gov |
| 6-fluoro-1H-indole-5-carboxylic acid | 1.7 | uni.lu |
| 4,7-difluoro-1H-indole-2-carboxylic acid | 2.1 | uni.lu |
The data suggests a clear trend where increasing fluorination leads to a higher predicted XlogP value, indicating greater lipophilicity. This increased lipophilicity can enhance binding to hydrophobic pockets within a protein target. However, it is a balance; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The difluoro substitution in this compound, therefore, serves as a tool to fine-tune this property, optimizing the compound's interaction profile for a specific biological target.
Comparative Analysis with Non-Fluorinated or Differentially Fluorinated Indole Carboxylic Acids
To fully appreciate the structural contributions of the 4,6-difluoro substitution pattern, it is useful to compare the target compound with its non-fluorinated parent and other isomers. The position and number of fluorine substituents, as well as the position of the carboxylic acid, create distinct electronic and steric profiles.
The parent compound, Indole-5-carboxylic acid , serves as the baseline. It is a known plant metabolite and a versatile reactant in chemical synthesis. nih.govsigmaaldrich.com Its properties are primarily defined by the indole ring and the C5-carboxylic acid group.
When a single fluorine atom is introduced, as in 4-Fluoro-1H-indole-5-carboxylic acid sigmaaldrich.com or 6-Fluoro-1H-indole-5-carboxylic acid uni.lu, the symmetry of the benzene (B151609) portion of the indole is broken. This creates a new dipole moment and alters the local acidity and hydrogen-bonding potential.
The table below summarizes key information for a comparative analysis.
| Compound Name | Molecular Formula | Position of COOH | Fluorine Positions | Key Structural Features/Notes | Reference |
|---|---|---|---|---|---|
| Indole-5-carboxylic acid | C₉H₇NO₂ | 5 | None | Non-fluorinated parent compound. | nih.gov |
| 4-Fluoro-1H-indole-5-carboxylic acid | C₉H₆FNO₂ | 5 | 4 | Single fluorine adjacent to the carboxylic acid. | sigmaaldrich.com |
| 6-Fluoro-1H-indole-5-carboxylic acid | C₉H₆FNO₂ | 5 | 6 | Single fluorine on the opposite side of the carboxylic acid. | uni.lu |
| This compound | C₉H₅F₂NO₂ | 5 | 4, 6 | Carboxylic acid is flanked by two fluorine atoms. | - |
| 5,6-Difluoro-1H-indole-2-carboxylic acid | C₉H₅F₂NO₂ | 2 | 5, 6 | Isomer with COOH at C2 and a different difluoro pattern. | sigmaaldrich.com |
| 4,7-Difluoro-1H-indole-2-carboxylic acid | C₉H₅F₂NO₂ | 2 | 4, 7 | Isomer with COOH at C2 and fluorines at the extremities of the benzene ring. | uni.lu |
This comparative view demonstrates that each unique arrangement of substituents on the indole carboxylic acid core results in a distinct chemical entity with a unique SAR profile. The specific 4,6-difluoro pattern of the subject compound creates a unique electronic environment around the C5-carboxylic acid, suggesting that it could have a binding mode and biological activity profile distinct from its other mono- and di-fluorinated isomers.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Highly Substituted Indoles
The synthesis of the indole (B1671886) scaffold is a well-established field, yet the demand for more efficient, sustainable, and versatile methods for producing highly substituted derivatives, such as 4,6-Difluoro-1H-indole-5-carboxylic acid, remains high. rsc.org Future research will likely focus on several key areas:
Green Chemistry Approaches: Conventional indole syntheses often rely on harsh reagents and generate significant waste. tandfonline.com Future efforts will prioritize the adoption of green chemistry principles. researchgate.net This includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques. acs.orgdergipark.org.trorganic-chemistry.org Microwave-assisted organic synthesis (MAOS) has already demonstrated its potential for the rapid and efficient synthesis of indole derivatives and is a promising avenue for the synthesis of this compound. tandfonline.comresearchgate.netnih.govorganic-chemistry.orgsioc-journal.cn
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. springerprofessional.demdpi.commdpi.comdurham.ac.ukuc.pt The application of flow chemistry to the synthesis of indoles is a growing area of interest and could provide a robust and scalable route to this compound and its derivatives. mdpi.com
Catalyst-Free Synthesis: The development of catalyst-free synthetic methods is a significant goal in sustainable chemistry. acs.orgdergipark.org.trorganic-chemistry.orgacs.orgrsc.org Recent research has shown the feasibility of synthesizing substituted indoles without the need for metal catalysts, which are often toxic and expensive. acs.orgorganic-chemistry.org Exploring these catalyst-free approaches for the specific synthesis of this compound is a critical future direction.
| Synthetic Approach | Key Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. tandfonline.comnih.gov | Potentially a fast and efficient method for the core indole synthesis. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. springerprofessional.demdpi.commdpi.com | Ideal for large-scale, reproducible production of the target compound. |
| Catalyst-Free Synthesis | Reduced cost, lower toxicity, simplified purification. acs.orgdergipark.org.trorganic-chemistry.org | A highly desirable green chemistry approach for sustainable production. |
Exploration of New Derivatization Strategies for Enhanced Functionality
The functionalization of the this compound scaffold opens up a vast chemical space for creating new molecules with tailored properties. The carboxylic acid group at the C5 position is a key handle for derivatization. nih.gov
Future research in this area should focus on:
C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the indole core without the need for pre-functionalized starting materials. nih.govresearchgate.net While the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group will influence the reactivity of the C-H bonds, exploring regioselective C-H functionalization at other positions on the indole ring is a key area for future work.
Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and other bioisosteres. This allows for the systematic modification of the molecule's properties, such as solubility, lipophilicity, and biological activity. nih.gov
Functionalization of the Indole Nitrogen: The N-H of the indole ring can be substituted to introduce additional diversity. This can be used to modulate the electronic properties of the indole ring and to attach other functional moieties.
| Derivatization Strategy | Target Position | Potential for Enhanced Functionality |
| C-H Functionalization | C2, C3, C7 | Introduction of new substituents to tune electronic and steric properties. nih.gov |
| Carboxylic Acid Modification | C5 | Creation of esters, amides, and other derivatives to alter physicochemical properties. nih.gov |
| N-H Substitution | N1 | Modulation of electronic properties and attachment of functional groups. |
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. tandfonline.commdpi.com For this compound, computational approaches can accelerate the design and optimization of new derivatives with desired properties.
Key areas for future computational research include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govijrar.orgmdpi.comresearchgate.netresearchgate.netnih.gov This information can guide the design of new synthetic targets and help to understand the structure-property relationships.
Molecular Docking and Dynamics: For potential biological applications, molecular docking and molecular dynamics simulations can be used to predict how these molecules will interact with biological targets such as enzymes and receptors. mdpi.comresearchgate.netnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of a series of derivatives with their observed activity. mdpi.com This can be a powerful tool for optimizing the properties of new compounds.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. mdpi.comresearchgate.net | HOMO-LUMO energies, electrostatic potential, bond parameters. ijrar.orgnih.gov |
| Molecular Docking | Prediction of binding modes to biological targets. mdpi.com | Binding affinity, interaction patterns. |
| QSAR | Correlation of structure with activity. mdpi.com | Predictive models for biological activity or material properties. |
Expansion of Applications in Emerging Areas of Chemical Research and Material Science
The unique properties of fluorinated organic compounds suggest that this compound and its derivatives could find applications in a variety of emerging fields. rsc.orgrsc.orgyoutube.comacs.orgman.ac.uk
Future research should explore the potential of these compounds in:
Functional Materials: The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and optical characteristics. rsc.orgyoutube.comacs.org This makes fluorinated indoles attractive candidates for the development of new functional materials, such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs). rsc.orgman.ac.uk The indole moiety itself possesses interesting electronic properties that can be exploited in materials science. rsc.org
Chemical Sensing: The indole scaffold can act as a recognition element for various analytes. nih.gov The fluorine atoms and the carboxylic acid group can be used to tune the selectivity and sensitivity of these sensors. The development of chemosensors for the detection of ions or small molecules is a promising area of research. nih.govnih.gov
Agrochemicals and Pharmaceuticals: Indole derivatives are a well-established class of bioactive compounds. rsc.orgmdpi.com The introduction of fluorine atoms can significantly impact the metabolic stability, bioavailability, and potency of drug candidates. youtube.com Further investigation into the biological activities of this compound and its derivatives is warranted.
| Application Area | Rationale | Potential Impact |
| Functional Materials | Enhanced thermal and chemical stability due to fluorination. rsc.orgacs.org | Development of novel polymers, OLEDs, and other advanced materials. rsc.orgman.ac.uk |
| Chemical Sensing | Tunable recognition properties of the indole scaffold. nih.gov | Creation of selective and sensitive sensors for environmental and biological monitoring. |
| Agrochemicals & Pharmaceuticals | Fluorine-induced modulation of bioactivity and pharmacokinetics. mdpi.comyoutube.com | Discovery of new therapeutic agents and crop protection chemicals. |
Q & A
Q. What are the recommended synthetic routes for 4,6-Difluoro-1H-indole-5-carboxylic acid?
A common approach involves functionalizing the indole core via electrophilic substitution. For fluorinated indoles, direct fluorination using agents like Selectfluor or via cross-coupling reactions (e.g., Buchwald-Hartwig amination) can introduce fluorine atoms. The carboxylic acid group is typically introduced through hydrolysis of ester or nitrile precursors under acidic or basic conditions. For example, indole-5-carboxylic acid derivatives are synthesized via hydrolysis of ethyl esters using NaOH/EtOH (80°C, 12h) . Yields exceeding 90% are achievable with careful purification (recrystallization or column chromatography).
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. For fluorinated indoles, observe splitting patterns due to F-C coupling (e.g., δ ~7.99 ppm for aromatic protons with J = 21.2 Hz in 4,6-difluoro analogs) .
- HRMS : Employ ESI or EI ionization to confirm molecular weight (e.g., [M+H]+ at m/z 319.0689 for a related carboxamide) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O (~1680-1720 cm⁻¹).
Q. What are the stability considerations for this compound during storage?
While specific data for this compound is limited, similar fluorinated indoles are hygroscopic and sensitive to light. Store under inert gas (N₂/Ar) at -20°C in amber vials. Stability tests (TGA/DSC) under controlled humidity and temperature are recommended to assess decomposition thresholds .
Q. What safety protocols are critical for handling this compound?
Use PPE (nitrile gloves, lab coat) and respiratory protection (P95 or OV/AG filters) to avoid inhalation. Work in a fume hood to prevent exposure to potential decomposition products. First-aid measures include rinsing skin/eyes with water for 15 minutes and seeking medical attention .
Advanced Research Questions
Q. How do the fluorine substituents influence electronic properties and reactivity?
The electron-withdrawing effect of fluorine reduces indole’s electron density, directing electrophilic substitution to the 4- and 6-positions. Computational studies (DFT) can quantify Fukui indices to predict reactivity. Experimentally, compare reaction rates with non-fluorinated analogs in coupling reactions (e.g., Suzuki-Miyaura) .
Q. What methodologies assess its biological activity, such as enzyme inhibition?
Use in vitro assays (e.g., Mycobacterium growth inhibition) with MIC (Minimum Inhibitory Concentration) determinations. Prepare serial dilutions (0.1–100 µg/mL) in culture media and monitor growth via optical density (OD₆₀₀) over 72h. Structural analogs like 4,6-Difluoro-1H-indole-2-carboxamide show MIC values <10 µg/mL .
Q. How can researchers resolve contradictions in NMR coupling constants?
Discrepancies arise from solvent effects or dynamic processes. For example, J values in DMSO-d₆ vs. CDCl₃ may differ due to hydrogen bonding. Use variable-temperature NMR to detect conformational changes, and validate with 2D-COSY/HSQC for assignment accuracy .
Q. What crystallographic challenges arise in determining its structure?
Small, poorly diffracting crystals are common. Optimize crystallization via vapor diffusion (MeOH/water). Use SHELX for refinement:
Q. How can DFT calculations predict its reactivity in catalytic reactions?
Model the molecule using Gaussian09/B3LYP/6-311++G(d,p). Calculate Fukui functions (nucleophilic/electrophilic sites) and HOMO-LUMO gaps. Compare with experimental results in cross-coupling reactions (e.g., Pd-catalyzed arylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
